2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone
Overview
Description
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone, also known as ITNE, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.
Mechanism of Action
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone acts as a reversible inhibitor of MAO-A, which is a mitochondrial enzyme that catalyzes the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone increases the levels of these neurotransmitters in the brain, which can have therapeutic effects in neuropsychiatric disorders.
Biochemical and Physiological Effects:
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can have several biochemical and physiological effects. For example, increased levels of serotonin can improve mood and reduce anxiety, while increased levels of norepinephrine can improve attention and alertness. However, the effects of 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone on neurotransmitter levels can vary depending on the dose and duration of treatment.
Advantages and Limitations for Lab Experiments
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has several advantages for lab experiments, including its high potency and selectivity for MAO-A, which makes it a useful tool compound for studying the role of MAO-A in neuropsychiatric disorders. However, 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone also has some limitations, such as its low solubility in water and its potential toxicity at high doses. Therefore, careful dosing and safety precautions are necessary when using 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone in lab experiments.
Future Directions
Several future directions for research on 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone are possible, including the development of more potent and selective MAO-A inhibitors, the investigation of the role of MAO-A in other neurological disorders such as Alzheimer's disease, and the development of new therapeutic strategies based on the modulation of neurotransmitter levels in the brain. In addition, further studies are needed to determine the optimal dosing and safety profile of 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone for clinical use.
Scientific Research Applications
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been extensively used in scientific research due to its MAO-A inhibitory activity. This compound has been shown to have potential therapeutic applications in the treatment of several neuropsychiatric disorders such as depression, anxiety, and Parkinson's disease. In addition, 2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been used as a tool compound to study the role of MAO-A in the metabolism of neurotransmitters and the pathophysiology of neuropsychiatric disorders.
properties
IUPAC Name |
2-(4-iodophenoxy)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IO2/c19-16-7-9-17(10-8-16)21-12-18(20)15-6-5-13-3-1-2-4-14(13)11-15/h5-11H,1-4,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFZPAGHEKQDFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)COC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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